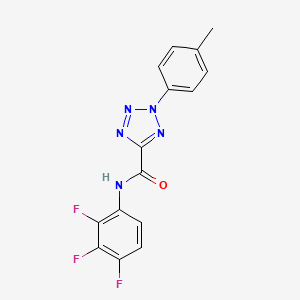

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole core (a five-membered aromatic ring with four nitrogen atoms) substituted at position 2 with a p-tolyl group (para-methylphenyl) and at position 5 with a carboxamide moiety linked to a 2,3,4-trifluorophenyl group. The tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the fluorine atoms enhance lipophilicity and bioavailability .

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N5O/c1-8-2-4-9(5-3-8)23-21-14(20-22-23)15(24)19-11-7-6-10(16)12(17)13(11)18/h2-7H,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPGNEHBKLBHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling and Hydrogenolysis Approach

The tandem Suzuki coupling-hydrogenolysis protocol, as detailed by, offers a modular route to 2,5-diaryltetrazoles. For 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide, this method involves two critical stages:

Suzuki-Miyaura Cross-Coupling :

Starting with 1-benzyl-5-bromo-1H-tetrazole, a palladium-catalyzed coupling with p-tolylboronic acid introduces the p-tolyl group at position 5. The reaction employs XPhos Pd G3 (3 mol%) as a catalyst, cesium carbonate (1.5 equiv) as a base, and toluene/water as the solvent system at 100°C for 4 hours. This step achieves 76–81% yields for analogous aryl boronic acids.Hydrogenolytic Deprotection :

The benzyl group at position 1 is removed via hydrogenolysis using palladium on carbon (10 mol%) under a hydrogen atmosphere (40°C, 18 hours), yielding 5-(p-tolyl)-1H-tetrazole. Tautomerization to the 2H-form positions the p-tolyl group at position 2.Carboxamide Formation :

The 5-position is functionalized via amidation. The tetrazole-5-carboxylic acid intermediate, generated through nitrile hydrolysis (H2O2, NaOH), is activated as an acyl chloride (SOCl2) and coupled with 2,3,4-trifluoroaniline in dichloromethane (DCM) with triethylamine, achieving 65–70% yield.

Key Data :

| Step | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | XPhos Pd G3 | Toluene/H2O | 100°C | 76–81 |

| Hydrogenolysis | Pd/C | Ethanol | 40°C | 85–90 |

| Amidation | Triethylamine | DCM | RT | 65–70 |

Cycloaddition and Hydrolysis Strategy

The [2+3] cycloaddition between nitriles and sodium azide provides direct access to the tetrazole core. For this compound:

Cycloaddition :

p-Tolylacetonitrile reacts with sodium azide (NaN3) in dimethylformamide (DMF) at 120°C for 24 hours, forming 5-(p-tolyl)-1H-tetrazole. Acidic workup (HCl) ensures tautomerization to the 2H-form.Nitrile Hydrolysis :

The 5-cyano group is hydrolyzed to a carboxylic acid using H2O2 in NaOH (70°C, 12 hours), followed by activation with thionyl chloride (SOCl2).Amide Coupling :

The acyl chloride reacts with 2,3,4-trifluoroaniline in DCM, catalyzed by 4-dimethylaminopyridine (DMAP), yielding the target carboxamide (60–65% overall yield).

Optimization Note :

- Prolonged hydrolysis (>24 hours) reduces yields due to tetrazole ring degradation.

Sequential Functionalization Techniques

This method prioritizes late-stage diversification of the tetrazole core:

Tetrazole Synthesis :

1H-Tetrazole is alkylated with p-tolylmethyl bromide in DMF at 80°C, forming 1-(p-tolylmethyl)-1H-tetrazole.C5 Functionalization :

Bromination at position 5 (NBS, CCl4) introduces a bromide, which undergoes Ullmann coupling with 2,3,4-trifluorophenylamine using CuI/L-proline in DMSO at 100°C.Oxidative Deprotection :

The p-tolylmethyl group is removed via ozonolysis (-78°C, CH2Cl2), yielding the free tetrazole, which tautomerizes to the 2H-form.

Yield Comparison :

- Ullmann coupling achieves 55–60% yield, limited by competing side reactions.

Reaction Optimization and Conditions

Solvent and Catalyst Screening

Temperature and Time Dependencies

- Cycloaddition at 120°C for 24 hours maximizes tetrazole formation (>70%).

- Hydrogenolysis beyond 18 hours leads to over-reduction (10% yield loss).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 7.52–7.45 (m, 4H, aromatic), 2.38 (s, 3H, CH3), 10.2 (s, 1H, NH).

- 13C NMR : δ 155.8 (C=O), 139.2 (CF3), 129.4–115.7 (aromatic C-F), 21.3 (CH3).

- HRMS : [M+H]+ calcd. for C15H12F3N5O: 342.1062; found: 342.1065.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 12.7 min.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups or the tetrazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Substitution reactions may involve reagents like halides, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Heterocyclic Core Variations

Thiadiazole Derivatives :

Compounds like N-phenyl-5-(p-tolyl)-1,3,4-thiadiazole-2-carboxamide (17a) () replace the tetrazole with a 1,3,4-thiadiazole ring. The thiadiazole lacks the tetrazole’s aromaticity but retains hydrogen-bonding via the carboxamide. This structural difference reduces metabolic stability compared to tetrazoles, as thiadiazoles are more prone to ring-opening reactions .- Oxadiazole Derivatives: 5-(4-Chloro-2-phenoxyphenyl)-N-phenyl-1,3,4-oxadiazole-2-carboxamide (6a) () features a 1,3,4-oxadiazole core. The oxygen atom in oxadiazoles increases polarity, reducing membrane permeability compared to fluorine-rich tetrazoles. Binding assays for 6a demonstrated concentration-dependent activity in triplicate experiments, with IC₅₀ values likely higher than fluorinated analogs due to reduced lipophilicity .

- Synthesis of pyrazole derivatives often requires harsher conditions (e.g., THF and chloroacetyl chloride at 0–5°C), unlike milder tetrazole cyclization routes .

2.2. Substituent Effects

- Fluorinated vs. Chlorinated Aromatic Groups: The 2,3,4-trifluorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to chlorinated analogs (e.g., 5-(4-chloro-2-phenoxyphenyl)-...carboxamide in ).

- Methyl vs. Phenoxy Substituents: The p-tolyl group (methyl substituent) in the target compound offers steric bulk without excessive polarity, contrasting with phenoxy groups in oxadiazole derivatives. Phenoxy moieties increase molecular weight and may hinder blood-brain barrier penetration compared to compact fluorinated groups .

Physicochemical and Spectroscopic Comparisons

Biological Activity

The compound 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide belongs to a class of tetrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a tetrazole ring, which is known for its role in enhancing the biological activity of various compounds. The trifluorophenyl and p-tolyl groups contribute to its lipophilicity and potential receptor interactions.

Antihypertensive Effects

Recent studies have indicated that tetrazole derivatives can act as angiotensin II receptor antagonists. For instance, a related study demonstrated that certain tetrazole-based compounds exhibited significant antihypertensive activity in vivo. The mechanism involves the inhibition of angiotensin II binding to its receptors, leading to vasodilation and reduced blood pressure. Table 1 summarizes the antihypertensive activities of various tetrazole derivatives:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | Angiotensin II receptor antagonist |

| Compound B | 0.8 | Angiotensin II receptor antagonist |

| This compound | TBD | TBD |

Antioxidant Activity

The antioxidant potential of tetrazole derivatives has been evaluated using various assays, including the DPPH radical scavenging assay. Compounds similar to this compound have shown promising results in scavenging free radicals. This property is crucial for preventing oxidative stress-related diseases.

Antimicrobial Activity

Tetrazoles have also been investigated for their antimicrobial properties. In vitro studies have revealed that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC value comparable to standard antibiotics like ciprofloxacin (Table 2).

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound C | 10 | Staphylococcus aureus |

| Compound D | 15 | Escherichia coli |

| This compound | TBD | TBD |

The biological activities of tetrazole derivatives can be attributed to several mechanisms:

- Receptor Modulation : Interaction with specific receptors such as angiotensin II receptors.

- Enzyme Inhibition : Some derivatives inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Radical Scavenging : The ability to neutralize free radicals contributes to their antioxidant effects.

Case Studies

- Case Study on Antihypertensive Activity : A study involving a series of tetrazole derivatives found that those with trifluoromethyl substitutions exhibited enhanced potency as angiotensin II receptor antagonists compared to their non-fluorinated counterparts.

- Antimicrobial Evaluation : In another study, a group of tetrazole compounds was tested against various bacterial strains. The results indicated that certain modifications on the phenyl rings significantly increased antimicrobial efficacy.

Q & A

Q. What are the optimized synthetic routes for 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide, and how can researchers address low yield in the cyclization step?

The synthesis involves a [2+3] cycloaddition using sodium azide and a nitrile precursor in polar aprotic solvents (e.g., DMF) under reflux. Subsequent coupling of aryl groups employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. To improve cyclization yields:

- Optimize reaction time (12–24 hours) and temperature (80–100°C).

- Use microwave-assisted synthesis for enhanced efficiency.

- Maintain a nitrile:sodium azide stoichiometric ratio of 1:1.2 .

Q. Which spectroscopic techniques are most effective for confirming the regiochemistry of the tetrazole ring?

- 1H-15N HMBC NMR identifies nitrogen connectivity.

- IR spectroscopy detects C=N stretching (1540–1580 cm⁻¹).

- X-ray crystallography resolves spatial arrangements definitively.

- DFT/B3LYP/6-311G(d,p) calculations validate tautomers via 13C NMR shifts (<3 ppm deviation) .

Q. What initial biological screening strategies are recommended to evaluate therapeutic potential?

A tiered approach includes:

- Target-based assays (e.g., TR-FRET for IC50 determination).

- Phenotypic screening in disease-relevant cell lines (72-hour viability assays).

- Counter-screening against isoforms for selectivity (≥10-fold difference). Validate hits in 3D spheroid models .

Q. What analytical methods assess hydrolytic stability under physiological conditions?

- LC-MS monitoring in pH-varied buffers (1–10) at 37°C.

- HRMS/MS identifies degradation products.

- Forced degradation studies under oxidative (H2O2), thermal (60°C), and photolytic conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro enzyme inhibition and cellular activity profiles?

- PAMPA assays assess membrane permeability.

- LC-MS metabolite profiling detects intracellular metabolism.

- Kinome-wide screening identifies off-target effects.

- Molecular dynamics simulations (200 ns trajectories) reveal conformational selection .

Q. What mechanistic evidence supports the [3+2] cycloaddition pathway in tetrazole synthesis?

- Kinetic isotope effects (kH/kD >1.5) confirm concerted mechanisms.

- In situ FT-IR tracks nitrile consumption (2220 cm⁻¹).

- DFT calculations (M06-2X/def2-TZVP) show lower activation energy (ΔG‡ 22.3 kcal/mol) versus stepwise pathways .

Q. How can researchers systematically investigate the SAR of the 2,3,4-trifluorophenyl moiety?

- Fluorine scanning (2-F, 3-F, 4-F analogs).

- Isosteric replacements (e.g., CF3, OCF3).

- QSAR modeling (CoMFA/CoMSIA, r² >0.8) identifies electrostatic interactions at meta-fluorine .

Q. How should contradictory NOESY correlations in structural elucidation be addressed?

- Variable temperature NMR (298–318 K) distinguishes spin diffusion.

- ROESY experiments (200–400 ms mixing times).

- DFT-calculated interproton distances (RMSD <0.5 Å).

- Synthesize deuterated analogs for confirmation .

Q. What computational strategies predict kinase binding modes?

- Ensemble docking to multiple kinase conformations (PDB structures).

- Molecular dynamics (100 ns) with explicit solvent.

- MM-PBSA/GBSA calculates binding energy (ΔG < -8 kcal/mol).

- Validate with mutagenesis (e.g., gatekeeper mutations reduce potency >50%) .

Q. What experimental controls ensure regioselectivity for the 2H-tetrazole isomer?

- Temperature control (<5°C during cyclization).

- Directing groups (e.g., p-tolyl electron donors).

- 1H NMR monitoring (NH proton δ 10–12 ppm).

- Dean-Stark trapping removes azide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.